
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Protection
- Electrochemical and Computational Approach: This compound and similar carbohydrazide-pyrazole compounds show promise in corrosion protection for mild steel in acidic solutions. Their inhibition efficiency can be as high as 98.26% at optimum concentrations. This is supported by electrochemical methods, scanning electron microscopy (SEM), and atomic force microscopy (AFM) topographical details (Paul, Yadav, & Obot, 2020).
Spectroscopic Characterization and Structural Studies
- X-Ray Crystal Structures: Pyrazole-based ligands, including variations of the compound , have been characterized structurally and spectroscopically. These studies involve the formation of keto oxygen bridged metal complexes, providing insights into the potential applications in materials science (Das et al., 2015).
Theoretical and Experimental Investigations
- Molecular Docking and Spectroscopic Studies: Investigations on similar compounds indicate potential applications in the medical field. Molecular docking studies suggest applications as anti-diabetic agents, supported by spectroscopic methods and Density Functional Theory (DFT) calculations (Karrouchi et al., 2021).
Fluorescence Probing
- Fluorescence Probe Development: Derivatives of this compound have been used to create off-on-off fluorescence probes for detecting metal ions like Al3+ and Fe3+. This highlights their potential in analytical chemistry and environmental monitoring (Wei et al., 2022).
Antimicrobial Activity
- Synthesis and Antimicrobial Testing: Pyrazole derivatives, including related compounds, have demonstrated good antimicrobial activity, comparable to standard drugs. Their structure and activity relationship provide a foundation for further pharmaceutical development (Kumar et al., 2012).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-isopropoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is cyclized with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final product.", "Starting Materials": [ "4-isopropoxy-3-methoxybenzaldehyde", "pyridine-3-carboxaldehyde", "hydrazine hydrate", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one" ], "Reaction": [ "Step 1: Condensation of 4-isopropoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol to form the final product." ] } | |
CAS No. |
1285500-91-5 |
Molecular Formula |
C20H21N5O3 |
Molecular Weight |
379.42 |
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21N5O3/c1-13(2)28-18-7-6-15(9-19(18)27-3)16-10-17(24-23-16)20(26)25-22-12-14-5-4-8-21-11-14/h4-13H,1-3H3,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
KBKSUOGJPBTAEJ-WSDLNYQXSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



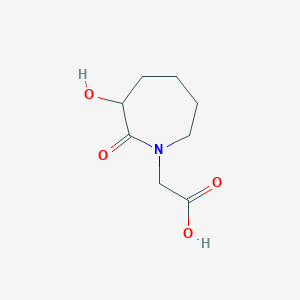
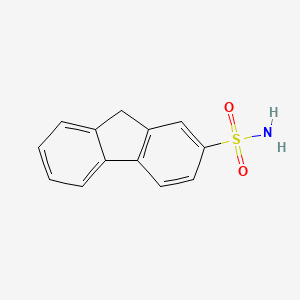
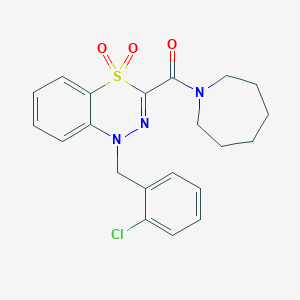

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)
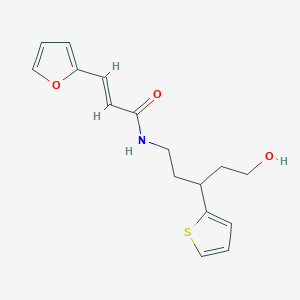
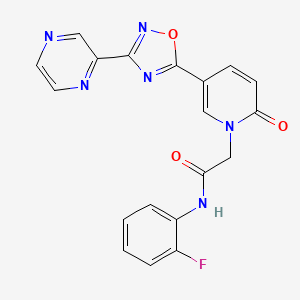

![2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2377545.png)

![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2377554.png)
